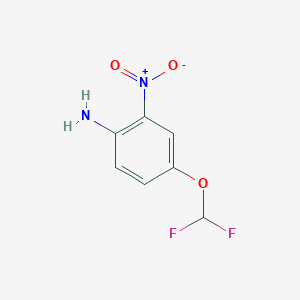

4-(Difluoromethoxy)-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRVMXFZUVYVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-2-nitroaniline, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis, presents a thorough analysis of its spectroscopic characteristics, and discusses its potential roles in medicinal chemistry. The guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) that serves as a versatile building block, particularly in the creation of fluorinated bioactive molecules.[1] The strategic placement of the difluoromethoxy, nitro, and amino groups on the benzene (B151609) ring imparts unique reactivity and makes it a valuable precursor for a variety of heterocyclic compounds.[2]

Identification

| Parameter | Value |

| CAS Number | 97963-76-3 |

| IUPAC Name | This compound |

| Synonyms | 4-(Difluoromethoxy)-2-nitrobenzenamine, 2-Amino-5-(difluoromethoxy)nitrobenzene, Pantoprazole Impurity 10 |

| Molecular Formula | C₇H₆F₂N₂O₃ |

| Molecular Weight | 204.13 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)--INVALID-LINK--[O-])N |

| InChI Key | FHRVMXFZUVYVPF-UHFFFAOYSA-N |

Physicochemical Properties

The experimental data for the physicochemical properties of this compound are not widely reported in peer-reviewed literature. The following table includes predicted values from reliable chemical databases. Researchers should verify these properties experimentally.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point (Predicted) | 330.0 ± 37.0 °C | [4] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.74 ± 0.10 | [4] |

| LogP (Predicted) | 2.88 | [4] |

| Solubility | Moderate solubility in organic solvents is expected. | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. The most common pathways start from either 4-nitrophenol (B140041) or a substituted benzene derivative.

Synthesis Workflow from 4-Nitrophenol

This is a widely referenced method for the synthesis of this compound.[1]

References

An In-depth Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Difluoromethoxy)-2-nitroaniline (B2914091), a key intermediate in the synthesis of various pharmaceuticals. The document details its molecular characteristics, outlines a detailed experimental protocol for its synthesis, and provides a method for its purification and analytical characterization.

Core Molecular and Physical Properties

This compound is a substituted aniline (B41778) derivative with the molecular formula C7H6F2N2O3.[1] Its chemical structure incorporates a difluoromethoxy group and a nitro group on the aniline backbone, which contribute to its specific reactivity and utility in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C7H6F2N2O3 | [1] |

| Molecular Weight | 204.13 g/mol | [2] |

| IUPAC Name | This compound | |

| CAS Number | 97963-76-3 | [2] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)--INVALID-LINK--[O-])N | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point (Predicted) | 330.0 ± 37.0 °C | [4] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from the readily available precursor, 4-nitrophenol (B140041). This multi-step synthesis involves the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to an amine, protection of the amine, nitration, and final deprotection.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene from 4-Nitrophenol [1][5]

This initial step involves a Williamson ether-type synthesis to introduce the difluoromethoxy group.

-

Reactants: 4-Nitrophenol, Sodium Hydroxide (B78521), Monochlorodifluoromethane.

-

Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-nitrophenol in the solvent within a pressure-rated reaction vessel.

-

Add sodium hydroxide to the solution to form the sodium 4-nitrophenoxide salt in situ.

-

Introduce monochlorodifluoromethane gas into the vessel under controlled pressure and temperature.

-

Maintain the reaction with stirring until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the excess monochlorodifluoromethane and quench the reaction mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(difluoromethoxy)-4-nitrobenzene.

-

Step 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene to 4-(Difluoromethoxy)aniline [1][5]

The nitro group is reduced to a primary amine in this step.

-

Reactants: 1-(Difluoromethoxy)-4-nitrobenzene, Hydrazine hydrate (B1144303).

-

Catalyst: A mixture of ferric oxide (Fe2O3) and activated carbon.

-

Solvent: Water or a water/alcohol mixture.

-

Procedure:

-

To a suspension of 1-(difluoromethoxy)-4-nitrobenzene and the catalyst in the chosen solvent, add hydrazine hydrate dropwise at a controlled temperature (e.g., 80-90 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Extract the filtrate with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain 4-(difluoromethoxy)aniline.

-

Step 3: Protection of the Amine Group

To control the regioselectivity of the subsequent nitration, the amino group is protected, typically by acetylation.

-

Reactants: 4-(Difluoromethoxy)aniline, Acetic anhydride (B1165640).

-

Procedure:

-

Dissolve 4-(difluoromethoxy)aniline in a suitable solvent such as acetic acid.

-

Add acetic anhydride to the solution and stir at room temperature or with gentle heating.

-

Monitor the reaction for the formation of N-(4-(difluoromethoxy)phenyl)acetamide.

-

Upon completion, pour the reaction mixture into ice water to precipitate the acetylated product.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 4: Nitration of N-(4-(Difluoromethoxy)phenyl)acetamide [2]

The nitro group is introduced ortho to the acetylamino group.

-

Reactants: N-(4-(Difluoromethoxy)phenyl)acetamide, Nitric acid (concentrated or fuming), Sulfuric acid (concentrated).

-

Procedure:

-

Dissolve the N-(4-(difluoromethoxy)phenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is kept low (e.g., 0-5 °C) using an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide.

-

Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

Step 5: Deprotection to Yield this compound

The final step is the removal of the acetyl protecting group.

-

Reactants: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

-

Reagents: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Procedure:

-

Suspend the N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in the acidic or basic solution.

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.

-

Once the reaction is complete, cool the solution.

-

If an acidic hydrolysis was performed, neutralize with a base to precipitate the product. If a basic hydrolysis was used, the product may precipitate upon cooling or acidification.

-

Collect the solid this compound by filtration, wash with water, and dry.

-

Purification and Characterization

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for anilines include ethanol/water or toluene.

-

General Procedure:

-

Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals thoroughly.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the amine protons, and the proton of the difluoromethoxy group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.

-

¹⁹F NMR: Fluorine NMR is a valuable tool to confirm the presence and environment of the fluorine atoms in the difluoromethoxy group.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the final product. A reversed-phase method is typically employed.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating the main compound from any impurities.[6]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance is suitable.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to further verify the molecular formula.[2]

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed synthetic and analytical protocols serve as a practical resource for the preparation and characterization of this important chemical intermediate.

References

- 1. Buy this compound | 97963-76-3 [smolecule.com]

- 2. This compound | 97963-76-3 | Benchchem [benchchem.com]

- 3. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in pharmaceutical research, starting from the readily available precursor, 4-nitrophenol (B140041). This document details the core chemical transformations, experimental methodologies, and quantitative data to support laboratory-scale synthesis and process development.

Introduction

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of pharmacologically active compounds such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[1][2] The incorporation of the difluoromethoxy group (-OCHF₂) is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines a robust three-step synthesis commencing with 4-nitrophenol, involving difluoromethylation, nitro group reduction, and subsequent regioselective nitration.

Overall Synthesis Pathway

The transformation of 4-nitrophenol to this compound is accomplished through the following three key steps:

-

Difluoromethylation: Introduction of the difluoromethoxy group onto the phenolic oxygen of 4-nitrophenol to yield 1-(difluoromethoxy)-4-nitrobenzene.

-

Reduction: Conversion of the nitro group of 1-(difluoromethoxy)-4-nitrobenzene to an amino group, affording 4-(difluoromethoxy)aniline (B1299965).

-

Nitration: Regioselective introduction of a nitro group at the ortho-position to the amino group of 4-(difluoromethoxy)aniline to produce the final product.

The overall workflow is depicted in the following diagram:

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols & Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Difluoromethylation of 4-Nitrophenol

The introduction of the difluoromethyl group can be achieved using various reagents. A common and effective method involves the use of monochlorodifluoromethane under basic conditions.[1][3]

Experimental Protocol:

-

To a solution of 4-nitrophenol in a suitable solvent (e.g., dioxane), add sodium hydroxide (B78521) to form the sodium salt of 4-nitrophenol.[3]

-

Under alkaline conditions, introduce monochlorodifluoromethane gas into the reaction mixture.

-

Maintain the reaction at a controlled temperature and pressure until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude 1-(difluoromethoxy)-4-nitrobenzene.

-

The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Nitrophenol | [3] |

| Reagents | Sodium hydroxide, Monochlorodifluoromethane | [1][3] |

| Solvent | Dioxane | [3] |

| Product | 1-(Difluoromethoxy)-4-nitrobenzene | [4] |

| Appearance | Light yellow to brown to dark green powder to lump | [5] |

| Melting Point | 37-40 °C |

Step 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene

The reduction of the aromatic nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol:

-

Charge a hydrogenation vessel with 1-(difluoromethoxy)-4-nitrobenzene, a suitable solvent (e.g., anhydrous methanol), and a catalyst such as Raney nickel or palladium on carbon (Pd/C).[6]

-

Pressurize the vessel with hydrogen gas (e.g., 2-3 MPa).[6]

-

Heat the reaction mixture to a moderate temperature (e.g., 30-45 °C) and stir vigorously.[6]

-

Monitor the reaction progress by the cessation of hydrogen uptake or by analytical techniques (TLC, LC-MS).

-

Once the reaction is complete, cool the mixture, carefully vent the hydrogen, and filter off the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-(difluoromethoxy)aniline.

| Parameter | Value/Condition | Reference |

| Starting Material | 1-(Difluoromethoxy)-4-nitrobenzene | [6] |

| Reagents | Hydrogen gas, Raney Nickel or Pd/C | [6] |

| Solvent | Anhydrous Methanol | [6] |

| Pressure | 2-3 MPa | [6] |

| Temperature | 30-45 °C | [6] |

| Product | 4-(Difluoromethoxy)aniline | [7] |

| Overall Yield (Steps 1 & 2) | ~90% | [3] |

Step 3: Nitration of 4-(Difluoromethoxy)aniline

The final step involves the regioselective nitration of the aniline (B41778) derivative. To control the regioselectivity and prevent oxidation, the amino group is often protected as an acetamide (B32628) before nitration.[7]

Experimental Protocol:

-

Protection (Acetylation):

-

Dissolve 4-(difluoromethoxy)aniline in glacial acetic acid.

-

Slowly add acetic anhydride (B1165640) to the solution while stirring.

-

Gently warm the mixture to ensure complete reaction.

-

Pour the reaction mixture into ice-cold water to precipitate N-(4-(difluoromethoxy)phenyl)acetamide.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Nitration:

-

Add the dried acetanilide (B955) to concentrated sulfuric acid in a flask, ensuring it fully dissolves, while keeping the temperature below 20 °C.[8]

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled vessel.[8]

-

Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 15-20 °C.[8]

-

After the addition is complete, continue stirring for a couple of hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

-

Filter the product and wash thoroughly with cold water until the washings are neutral.

-

-

Deprotection (Hydrolysis):

-

Suspend the N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).[9]

-

Heat the mixture (e.g., 60 °C) for a sufficient time to achieve complete hydrolysis.[9]

-

Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

-

Collect the product by filtration, wash with water, and dry.

-

The product can be further purified by recrystallization.

-

| Parameter | Value/Condition | Reference |

| Starting Material | 4-(Difluoromethoxy)aniline | [7] |

| Reagents | Acetic anhydride, Concentrated H₂SO₄, Concentrated HNO₃, NaOH/H₂SO₄ (for hydrolysis) | [7][8][9] |

| Intermediate | N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide | [10] |

| Nitration Temperature | 15-20 °C | [8] |

| Hydrolysis Temperature | 60 °C (with NaOH) | [9] |

| Product | This compound | [11][12] |

| Yield | ~89% (for analogous nitration) | [6] |

| Appearance | Light yellow to yellow solid | [2] |

| Molecular Formula | C₇H₆F₂N₂O₃ | [11][12] |

| Molecular Weight | 204.13 g/mol | [1][11] |

Logical Relationships in the Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical progression and the rationale behind the chosen steps.

Figure 2: Logical flow of the synthesis highlighting key transformations.

Conclusion

The synthesis of this compound from 4-nitrophenol is a multi-step process that can be achieved with good overall yields through a sequence of difluoromethylation, nitro reduction, and controlled nitration. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this important intermediate for further synthetic applications. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high purity and yield of the final product.

References

- 1. Buy this compound | 97963-76-3 [smolecule.com]

- 2. 4-Difluoromethoxy-2-nitro-aniline CAS#: 97963-76-3 [m.chemicalbook.com]

- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 4. 4-(Difluoromethoxy)nitrobenzene 97 1544-86-1 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. This compound | 97963-76-3 | Benchchem [benchchem.com]

- 8. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide | C9H8F2N2O4 | CID 15906033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The document details its predicted boiling point and density, outlines general experimental protocols for the determination of these properties, and includes a visual workflow for property characterization.

Introduction

This compound is an organic compound with the molecular formula C₇H₆F₂N₂O₃.[1][2] It serves as a crucial building block in the synthesis of various biologically active molecules, including medicinal intermediates like 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[3][4] The strategic placement of the difluoromethoxy and nitro groups on the aniline (B41778) backbone imparts unique chemical reactivity, making it a valuable reagent in medicinal chemistry.[2][5] An understanding of its physical properties is essential for its handling, process development, and quality control in research and manufacturing settings.

Physical Properties

The physical properties of this compound have been predicted using computational models. These predicted values provide a valuable baseline for experimental design and process scale-up.

| Physical Property | Predicted Value | Source(s) |

| Boiling Point | 330.0 ± 37.0 °C (at 760 mmHg) | [3][6][7][8] |

| Density | 1.470 ± 0.06 g/cm³ | [3][6][7] |

| 1.5 ± 0.1 g/cm³ | [8] |

Experimental Protocols

1. Determination of Boiling Point (Capillary Tube Method)

This method is suitable for small quantities of a substance and is a common technique for determining the boiling point of organic compounds.

-

Apparatus: Thiele tube or other heating bath (e.g., paraffin (B1166041) oil bath), thermometer, capillary tube (sealed at one end), sample tube (e.g., a small test tube or fusion tube), and a means of heating (e.g., Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of the this compound sample is placed into the sample tube.

-

The capillary tube, with its open end downwards, is placed into the sample tube.

-

The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath.

-

The bath is heated gradually. As the temperature approaches the boiling point, a rapid stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2. Determination of Density (Gas Pycnometry)

For a solid powder like this compound, gas pycnometry provides an accurate measurement of density by determining the volume of the solid.

-

Apparatus: Gas pycnometer, analytical balance, and a supply of an inert gas (e.g., helium).

-

Procedure:

-

The mass of the empty sample chamber of the pycnometer is recorded.

-

A known mass of the this compound sample is placed into the sample chamber.

-

The sample chamber is placed into the pycnometer.

-

The pycnometer is purged with the inert gas to remove any air and moisture.

-

The analysis is initiated. The instrument will automatically measure the volume of the sample by detecting the pressure change of the inert gas in a calibrated volume.

-

The density is then calculated by the instrument software using the formula: Density = Mass / Volume.

-

Visualized Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination and analysis of the physical properties of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages in the experimental determination of physical properties for a chemical substance.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 97963-76-3 [smolecule.com]

- 3. 4-Difluoromethoxy-2-nitro-aniline CAS#: 97963-76-3 [chemicalbook.com]

- 4. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 5. This compound | 97963-76-3 | Benchchem [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-Difluoromethoxy-2-Nitro-Aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

"4-(Difluoromethoxy)-2-nitroaniline" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides the fundamental identifiers for 4-(Difluoromethoxy)-2-nitroaniline.

-

IUPAC Name : this compound

-

Synonyms :

-

2-Nitro-4-(difluoromethoxy)aniline

-

4-(Difluoromethoxy)-2-nitrobenzenamine

-

Benzenamine, 4-(difluoromethoxy)-2-nitro-

-

Pantoprazole Impurity 10

-

Pantoprazole Impurity 17

-

Pantoprazole Impurity 28

-

Pantoprazole Impurity Q

-

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 204.13 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Boiling Point (Predicted) | 330.0 ± 37.0 °C | [4] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.74 ± 0.10 | [4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [4] |

| InChI | InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | [1] |

| InChI Key | FHRVMXFZUVYVPF-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1OC(F)F)--INVALID-LINK--[O-])N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)--INVALID-LINK--[O-])N | [1] |

Spectroscopic Information:

While detailed spectra are not publicly available, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are standard for the structural elucidation and confirmation of this compound.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula, with a calculated monoisotopic mass of 204.03464838 Da.[2]

Synthesis of this compound and its Derivatives

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.[2] Its synthesis is a multi-step process that begins with more readily available precursors.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, a crucial precursor for Pantoprazole, starting from 4-hydroxy acetanilide (B955). This compound is a key intermediate in this pathway.

Caption: Synthetic pathway to 2-mercapto-5-difluoromethoxy-1H-benzimidazole.

Detailed Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

-

Objective : To introduce the difluoromethoxy group onto the 4-hydroxy acetanilide backbone.

-

Materials : 4-hydroxy acetanilide, isopropyl alcohol, sodium hydroxide (B78521) (NaOH), polyethylene (B3416737) glycol 600 (PEG-600), difluoromethylenechloride gas.

-

Procedure :

-

To a reaction vessel containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide.

-

Add a catalytic amount of PEG-600 and heat the reaction mixture to 50°C for 1 hour.

-

Purge difluoromethylenechloride gas through the reaction mixture while maintaining the temperature at 50-55°C.

-

Monitor the pH of the reaction intermittently, ensuring it remains above 9. If the pH drops, pause the gas purging, add more NaOH, stir for 1 hour at 50-55°C, and then resume purging.

-

Upon completion of the reaction (monitored by TLC or HPLC), the organic layer containing the product is separated and used directly in the next step.

-

Step 2: Synthesis of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide

-

Objective : To introduce a nitro group at the 2-position of the aromatic ring.

-

Materials : Organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide, dichloromethane, sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

-

Procedure :

-

Wash the organic layer from the previous step with water adjusted to pH 2.

-

Separate the organic layer and add sulfuric acid, stirring at 30-35°C for 30 minutes.

-

Cool the mixture to 20-25°C.

-

Slowly add fuming nitric acid dropwise over 2-3 hours, maintaining the temperature at 20-25°C.

-

After the addition is complete, stir the reaction mixture at 20-25°C for 2 hours.

-

Monitor the reaction progress by TLC (Toluene:Ethyl acetate, 60:40) and HPLC.

-

Upon completion, add water to separate the layers. Extract the aqueous layer with dichloromethane.

-

The combined organic layers containing the nitrated product are used for the subsequent step.[5]

-

Step 3: Synthesis of this compound (Hydrolysis)

-

Objective : To hydrolyze the acetamide (B32628) group to an amine.

-

Materials : Organic layer containing N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide, methanol (B129727), 50% sodium hydroxide (NaOH) solution.

-

Procedure :

-

To the organic layer from the previous step, add methanol and a 50% NaOH solution.

-

Reflux the reaction mixture for 3 hours.

-

Monitor the progress of the reaction by TLC (Toluene, 100) and HPLC.

-

After completion, cool the reaction mass to room temperature. The resulting organic layer contains this compound and is taken for the next step.

-

Step 4: Synthesis of 4-(difluoromethoxy)benzene-1,2-diamine (Reduction)

-

Objective : To reduce the nitro group to an amine.

-

Materials : Organic layer containing this compound, 50% NaOH solution, Raney Nickel catalyst, hydrazine (B178648) hydrate.

-

Procedure :

-

Take the organic layer from the previous step and make it alkaline by adding a 50% NaOH solution.

-

Add Raney Nickel catalyst to the mixture.

-

With chilled water circulating in the condenser, slowly add hydrazine hydrate. The reaction is exothermic and will reach reflux.

-

After the addition is complete and the reaction subsides, the product, 4-(difluoromethoxy)benzene-1,2-diamine, can be isolated and purified by standard methods if required.[6]

-

Step 5: Synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole (Cyclization)

-

Objective : To form the benzimidazole (B57391) ring.

-

Materials : 4-(difluoromethoxy)benzene-1,2-diamine, sodium carbonate, water, carbon disulfide (CS₂), sulfuric acid, activated carbon.

-

Procedure :

-

In a reaction vessel, dissolve sodium carbonate in water.

-

Add 4-(difluoromethoxy)benzene-1,2-diamine and stir for 20 minutes.

-

Heat the mixture to 30°C and add carbon disulfide dropwise at 25-35°C.

-

Maintain the temperature at 30-40°C for 6 hours for condensation.

-

Increase the temperature to 60-70°C and maintain for another 6 hours to complete cyclization.

-

Add activated carbon for decolorization and filter the hot solution.

-

Adjust the pH of the filtrate to 5-6 with sulfuric acid to precipitate the product.

-

Filter, wash, and dry the precipitate to obtain 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[6]

-

Application in Drug Development: The Case of Pantoprazole

This compound is a crucial building block in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[2] The difluoromethoxy group is of particular importance in medicinal chemistry as it can enhance metabolic stability and lipophilicity, which are critical properties for effective drug candidates.[2]

Mechanism of Action of Pantoprazole

Pantoprazole exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. This is the final step in gastric acid secretion.

The following diagram illustrates the mechanism of action of Pantoprazole at the cellular level.

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.[6] The activated form, a cyclic sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme.[6] This binding is irreversible and inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion.[6] Acid secretion can only resume once new proton pump molecules are synthesized.[6] This leads to a prolonged duration of action of more than 24 hours.[6]

References

Role of difluoromethoxy group in "4-(Difluoromethoxy)-2-nitroaniline"

An In-depth Technical Guide on the Role of the Difluoromethoxy Group in 4-(Difluoromethoxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a crucial chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its value stems from the unique combination of its functional groups: an aniline, a nitro group, and critically, a difluoromethoxy group (-OCHF₂).[1][2] The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, and the difluoromethoxy group, in particular, offers a nuanced set of properties that are highly advantageous in drug design.[3][4] This guide elucidates the specific role of the difluoromethoxy group in modulating the physicochemical properties, reactivity, and synthetic utility of the parent molecule, this compound, and the subsequent bioactive compounds derived from it.

The difluoromethoxy group acts as a metabolically robust, lipophilic hydrogen bond donor.[3][5] It enhances metabolic stability by blocking common pathways like O-demethylation, fine-tunes lipophilicity to improve membrane permeability, and provides unique hydrogen bonding capabilities that can enhance interactions with biological targets.[3][6][7] This document provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key synthetic and conceptual pathways.

The Physicochemical Impact of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique and often advantageous profile compared to its common analogs, the methoxy (B1213986) (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are frequently intermediate, allowing for precise molecular tuning.[3]

Lipophilicity and Electronic Effects

The -OCHF₂ group moderately increases lipophilicity, which is a critical factor for a drug's absorption, distribution, and ability to permeate biological membranes.[3][5] Its lipophilicity is greater than that of a methoxy group but less pronounced than that of a trifluoromethoxy group, offering a balanced option for property modulation.[5][8] Electronically, the two highly electronegative fluorine atoms make the difluoromethoxy group electron-withdrawing, which influences the reactivity of the aromatic ring and the basicity of nearby functional groups.[1][3]

Hydrogen Bonding Capability

A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[3] The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with acceptor atoms in protein binding sites.[9] This is a rare characteristic not shared by methoxy or trifluoromethoxy groups and allows -OCHF₂ to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, maintaining critical drug-target interactions while improving other properties.[3][9]

Metabolic Stability

One of the primary reasons for incorporating fluorinated groups into drug candidates is to enhance metabolic stability.[10] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[5][6] The difluoromethoxy group is particularly effective at preventing O-demethylation, a common and rapid metabolic pathway for compounds containing a methoxy group.[3][6] This increased stability can lead to a longer drug half-life, reduced clearance, and an improved pharmacokinetic profile.[3]

Table 1: Comparative Physicochemical Properties of Methoxy Analog Groups

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |

| Hansch Hydrophobicity (π) | -0.02 | +0.45 (approx.) | +1.04 |

| Hammett Constant (σp) | -0.27 | +0.14 (approx.) | +0.35 |

| Hydrogen Bond Capability | Acceptor Only | Donor and Acceptor | Acceptor Only |

| Metabolic Stability | Prone to O-demethylation | Resistant to O-demethylation | Highly resistant to metabolism |

Role and Applications in Synthesis

This compound is not typically an end-product but rather a versatile building block for constructing more complex, biologically active molecules, particularly nitrogen-containing heterocycles.[2]

Precursor for Heterocyclic Compounds

The primary synthetic application of this compound is as a precursor for benzimidazoles, a scaffold prevalent in pharmaceuticals.[2] The synthesis involves the reduction of the nitro group to an amine, creating 4-(difluoromethoxy)-1,2-benzenediamine. This diamine can then undergo cyclocondensation with various reagents to form the benzimidazole (B57391) ring system.[1][2] A notable example is its use in preparing 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important medicinal intermediate.[11][12][13] The difluoromethoxy group is thus strategically carried into the final molecule, imparting its beneficial physicochemical and pharmacokinetic properties.

The electron-withdrawing nature of both the nitro and difluoromethoxy groups influences the reactivity of the aniline, making the amino group less basic and affecting the regioselectivity of further reactions.[1]

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 97963-76-3[14] |

| Molecular Formula | C₇H₆F₂N₂O₃[11] |

| Molecular Weight | 204.13 g/mol [12] |

| Appearance | Light yellow to yellow solid[12] |

| Boiling Point | 330.0 ± 37.0 °C (Predicted)[11][12] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted)[11][12] |

| pKa | -0.74 ± 0.10 (Predicted)[11][14] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common industrial-scale synthesis starting from 4-nitrophenol (B140041).[2][15]

Step 1: Generation of 4-(Difluoromethoxy)nitrobenzene

-

React 4-nitrophenol with sodium hydroxide (B78521) in a suitable solvent to produce sodium 4-nitrophenoxide.[15]

-

In an alkaline medium, introduce monochlorodifluoromethane (Freon 22) gas under pressure. The phenoxide displaces the chloride to form 4-(difluoromethoxy)nitrobenzene.[2][15]

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Work up the reaction mixture by neutralizing the base and extracting the product with an organic solvent. Purify by distillation or crystallization.

Step 2: Nitration (if starting from 4-(difluoromethoxy)aniline) Note: This step is part of an alternative route. For the main route, the nitro group is already present.

-

Protect the amine group of 4-(difluoromethoxy)aniline (B1299965) via acetylation to form N-(4-(difluoromethoxy)phenyl)acetamide.[1]

-

Perform electrophilic aromatic nitration using a mixture of fuming nitric acid and sulfuric acid at low temperature (0-5 °C) to install the nitro group ortho to the protected amine.[2]

-

Carefully quench the reaction with ice water and collect the precipitated product.

-

Deprotect the acetyl group via acid or base hydrolysis to yield this compound.[1]

Step 3: Reduction of Nitro Group (for subsequent steps) This step describes the use of the title compound to produce the key diamine intermediate.

-

Charge a reactor with this compound, a catalyst system (e.g., ferric oxide and activated carbon), water, and a reducing agent like hydrazine.[2][15]

-

Alternatively, use catalytic hydrogenation with a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

-

Heat the mixture and monitor the reaction progress.

-

Upon completion, filter off the catalyst and isolate the product, 4-(difluoromethoxy)-1,2-benzenediamine, from the filtrate.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard method to evaluate the metabolic stability conferred by the difluoromethoxy group.[5]

-

Preparation: Prepare a stock solution of the test compound (e.g., a benzimidazole synthesized from the title aniline) in DMSO. Prepare working solutions by diluting the stock in an incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation Mixture: In a 96-well plate, combine the test compound working solution with pooled Human Liver Microsomes (HLM).

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Visualizations

Caption: Synthesis of this compound and its use as a key intermediate.

Caption: Role of -OCHF₂ as a metabolically stable bioisostere for a methoxy group.

References

- 1. This compound | 97963-76-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 97963-76-3 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lookchem.com [lookchem.com]

- 12. 4-Difluoromethoxy-2-nitro-aniline CAS#: 97963-76-3 [m.chemicalbook.com]

- 13. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

The Electron-Withdrawing Nature of 4-(Difluoromethoxy)-2-nitroaniline: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Key Pharmaceutical Intermediate

Introduction

4-(Difluoromethoxy)-2-nitroaniline is a substituted aromatic amine that has garnered significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the presence of three distinct functional groups—an amino group, a nitro group, and a difluoromethoxy group—make it a valuable intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the electron-withdrawing nature of this compound, its synthesis, and its application in drug development, with a particular focus on its role as a precursor to benzimidazole-based therapeutics.

The strategic incorporation of fluorine-containing substituents is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy group, in particular, can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, thereby improving the overall pharmacological profile of a molecule. When combined with the strong electron-withdrawing nitro group, the electronic landscape of the aniline (B41778) ring is significantly altered, influencing its reactivity and potential for molecular interactions.

Physicochemical and Electronic Properties

The chemical structure of this compound is characterized by an aniline core substituted with a nitro group at the ortho position and a difluoromethoxy group at the para position relative to the amino group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂O₃ | [1] |

| Molecular Weight | 204.13 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Predicted pKa | -0.74 ± 0.10 | [3] |

| Predicted Boiling Point | 330.0 ± 37.0 °C | [4] |

| Predicted Density | 1.470 ± 0.06 g/cm³ | [4] |

The Interplay of Electron-Withdrawing Groups

The electron-withdrawing nature of this compound is a result of the cumulative inductive and resonance effects of the nitro and difluoromethoxy substituents. The nitro group is a potent electron-withdrawing group, exerting both a strong -I (inductive) and -M (mesomeric or resonance) effect. This significantly reduces the electron density of the aromatic ring and the basicity of the amino group.

The difluoromethoxy group is also electron-withdrawing, primarily due to the high electronegativity of the two fluorine atoms, resulting in a strong -I effect.[5] The influence of these groups on the aromatic ring's reactivity can be quantified using Hammett constants (σ), which describe the electronic effect of a substituent on the reactivity of a reaction center.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -NO₂ | 0.78 | 0.71 |

| -OCHF₂ | 0.29 (calculated from σI and σR) | - |

| -NH₂ | -0.66 | -0.16 |

The positive σ values for the nitro and difluoromethoxy groups indicate their electron-withdrawing character, while the negative σ value for the amino group signifies its electron-donating nature. In this compound, the two powerful electron-withdrawing groups dominate, rendering the aromatic ring electron-deficient. This has profound implications for its reactivity, particularly in electrophilic aromatic substitution reactions, and for the basicity of the aniline nitrogen. The predicted low pKa value of -0.74 is a direct consequence of this pronounced electron-withdrawing environment.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available precursors. A common and industrially scalable method involves the nitration of 4-(difluoromethoxy)aniline (B1299965).

Experimental Protocol: Synthesis from 4-(Difluoromethoxy)aniline

This protocol outlines a typical laboratory-scale synthesis.

Materials:

-

4-(Difluoromethoxy)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(difluoromethoxy)aniline in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the aniline solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Benzimidazole (B57391) Derivatives

A primary application of this compound is as a key intermediate in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, a crucial precursor for proton pump inhibitors such as pantoprazole.[2] This transformation involves a two-step process: reduction of the nitro group followed by cyclization.

Experimental Protocol: Synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole

Step 1: Reduction of the Nitro Group

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Water

-

Reflux condenser

Procedure:

-

To a suspension of iron powder in a mixture of ethanol and water in a round-bottom flask, add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux.

-

Add a solution of this compound in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Concentrate the combined filtrates under reduced pressure to obtain the crude 4-(difluoromethoxy)-1,2-diaminobenzene, which can be used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Ring

Materials:

-

4-(Difluoromethoxy)-1,2-diaminobenzene (from Step 1)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude 4-(difluoromethoxy)-1,2-diaminobenzene and potassium hydroxide in a mixture of ethanol and water in a round-bottom flask.

-

Add carbon disulfide to the solution and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any insoluble material.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-mercapto-5-difluoromethoxy-1H-benzimidazole.

Caption: Pathway to a key benzimidazole intermediate.

Biological Activity and Toxicological Considerations

While this compound is primarily valued as a synthetic intermediate, the broader class of nitroaniline derivatives has been shown to possess a range of biological activities, including anticancer and antimicrobial properties.[6] The nitro group can be bioreductively activated under hypoxic conditions, a characteristic often exploited in the design of hypoxia-selective anticancer drugs.[6]

Direct studies on the biological activity of this compound are limited. However, toxicological data for related compounds provide some insight. For instance, studies on substituted anilines have shown a correlation between their hemotoxicity and the electron-withdrawing properties of the substituents, as quantified by their Hammett constants.[7] This suggests that the strong electron-withdrawing nature of the nitro and difluoromethoxy groups in the title compound could contribute to potential toxicity. A study on chloro-nitroanilines demonstrated hepatocellular and microsomal damage in isolated rat hepatocytes.[8] While not directly applicable, these findings underscore the importance of careful handling and assessment of the toxicological profile of such compounds in a drug development setting.

Conclusion

This compound is a pivotal building block in modern medicinal chemistry, largely owing to the unique electronic contributions of its constituent functional groups. The potent electron-withdrawing effects of the nitro and difluoromethoxy moieties create an electron-deficient aromatic system, which not only dictates its chemical reactivity but also influences the properties of the molecules it is used to construct. Its role as a key intermediate in the synthesis of benzimidazole-based drugs, such as pantoprazole, highlights its industrial significance. For researchers and professionals in drug development, a thorough understanding of the synthesis, electronic properties, and potential toxicological implications of this compound is essential for its effective and safe utilization in the creation of novel therapeutics.

References

- 1. Buy this compound | 97963-76-3 [smolecule.com]

- 2. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Difluoromethoxy-2-nitro-aniline CAS#: 97963-76-3 [m.chemicalbook.com]

- 5. This compound | 97963-76-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent conversion to therapeutically relevant compounds, and discusses its role in medicinal chemistry. Furthermore, it outlines the mechanism of action of the resulting active pharmaceutical ingredients and addresses the necessary safety and handling precautions for this compound.

Introduction

This compound is an aromatic organic compound characterized by the presence of a difluoromethoxy group, a nitro group, and an aniline (B41778) functionality.[1] Its molecular formula is C₇H₆F₂N₂O₃, and it has a molecular weight of 204.13 g/mol .[2] The strategic placement of these functional groups makes it a versatile precursor for the synthesis of complex heterocyclic molecules.[2]

The incorporation of the difluoromethoxy group is of particular significance in medicinal chemistry. This moiety can enhance the metabolic stability and lipophilicity of a drug molecule, which are critical properties for improving its pharmacokinetic profile and overall efficacy.[2] The primary application of this compound is as a crucial building block in the synthesis of benzimidazole-based pharmaceuticals.[3] Specifically, it is a key precursor to 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an essential intermediate in the industrial production of Pantoprazole.[4][5]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that much of the publicly available data for this compound is predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂O₃ | [1] |

| Molecular Weight | 204.13 g/mol | [2] |

| CAS Number | 97963-76-3 | [2] |

| Appearance | Light yellow to yellow solid | [6] |

| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [5] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -0.74 ± 0.10 (Predicted) | [5] |

| LogP | 2.88280 (Predicted) | [5] |

| Solubility | Moderate in organic solvents | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for the subsequent production of active pharmaceutical ingredients. Below are detailed experimental protocols for its synthesis and its conversion to a key downstream intermediate.

Synthesis of this compound from 4-Nitrophenol (B140041)

This synthetic route involves the difluoromethylation of 4-nitrophenol, followed by nitration and selective reduction.[7]

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene

-

Materials: 4-Nitrophenol, Sodium Hydroxide (B78521) (NaOH), Monochlorodifluoromethane (CHClF₂), Dimethylformamide (DMF).[7]

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-nitrophenol in DMF.[7]

-

Add sodium hydroxide to the solution to form sodium 4-nitrophenolate (B89219) in situ.[7]

-

Under controlled temperature and pressure, introduce monochlorodifluoromethane into the reaction mixture.[7]

-

Maintain the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or GC).[7]

-

Upon completion, quench the reaction and extract the product into an organic solvent.[7]

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 1-(difluoromethoxy)-4-nitrobenzene.[7]

-

Step 2: Synthesis of 1-(Difluoromethoxy)-2,4-dinitrobenzene

-

Materials: 1-(Difluoromethoxy)-4-nitrobenzene, Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).[4]

-

Procedure:

-

To a cooled mixture of fuming nitric acid and sulfuric acid, slowly add 1-(difluoromethoxy)-4-nitrobenzene while maintaining a low temperature.[4]

-

After the addition is complete, allow the reaction to proceed until nitration is complete, as monitored by TLC or HPLC.

-

Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

-

Wash the organic layer to neutrality, dry over an anhydrous salt, and concentrate to yield 1-(difluoromethoxy)-2,4-dinitrobenzene.

-

Step 3: Selective Reduction to this compound

-

Materials: 1-(Difluoromethoxy)-2,4-dinitrobenzene, Hydrazine (B178648), Ferric Oxide, Activated Carbon, Water.[4]

-

Procedure:

-

In a reaction vessel, suspend 1-(difluoromethoxy)-2,4-dinitrobenzene in water with ferric oxide and activated carbon as catalysts.[4]

-

Heat the mixture and add hydrazine hydrate (B1144303) dropwise.

-

After the addition, continue to heat the reaction mixture until the selective reduction of one nitro group is complete.

-

Cool the reaction mixture, filter off the catalyst, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain this compound. This method is reported to have a high yield (around 90%) and purity (greater than 98.5%).[4]

-

Synthesis of 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol

This protocol describes the conversion of this compound to a key benzimidazole (B57391) intermediate.

Step 1: Reduction to 4-(Difluoromethoxy)benzene-1,2-diamine

-

Materials: this compound, Raney Nickel, Hydrazine Hydrate.

-

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol.

-

Add Raney Nickel as a catalyst.

-

Heat the mixture to reflux and add hydrazine hydrate dropwise.

-

Continue refluxing for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction, filter off the catalyst, and concentrate the filtrate to obtain 4-(Difluoromethoxy)benzene-1,2-diamine.

-

Step 2: Cyclization to 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol

-

Materials: 4-(Difluoromethoxy)benzene-1,2-diamine, Carbon Disulfide (CS₂).

-

Procedure:

-

Dissolve 4-(Difluoromethoxy)benzene-1,2-diamine in a suitable solvent.

-

Add carbon disulfide and heat the mixture to reflux for several hours.

-

Upon completion of the reaction, cool the mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry to yield 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol.

-

Visualization of Key Processes

Experimental Workflow: Synthesis of a Benzimidazole Intermediate

The following diagram illustrates the synthetic pathway from this compound to the key pharmaceutical intermediate, 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol.

Caption: Synthetic workflow for a key benzimidazole intermediate.

Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors

Drugs synthesized from this compound, such as Pantoprazole, function as proton pump inhibitors. The diagram below illustrates the general mechanism of action of this class of drugs.

Caption: Mechanism of action of proton pump inhibitors.

Applications in Drug Development

As previously mentioned, the primary application of this compound is in the synthesis of pharmaceuticals.[4] Its role as a precursor to benzimidazole derivatives is central to the production of proton pump inhibitors (PPIs).[3]

Proton Pump Inhibitors (PPIs):

Pantoprazole, a widely used PPI, is synthesized using an intermediate derived from this compound.[2] PPIs are a class of drugs that cause a profound and prolonged reduction of stomach acid production.[8] They act by irreversibly blocking the hydrogen/potassium adenosine (B11128) triphosphatase enzyme system (the H⁺/K⁺ ATPase, or gastric proton pump) of the gastric parietal cells.[8] This inhibition is the final step in gastric acid secretion, making PPIs highly effective in treating acid-related disorders such as:

Safety and Handling

While a specific, detailed safety data sheet for this compound is not widely available, information on structurally related compounds such as 2-nitroaniline (B44862) and 4-(difluoromethoxy)aniline (B1299965) can provide guidance on handling and safety precautions.

General Precautions:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Avoid contact with skin, eyes, and clothing.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11] In case of insufficient ventilation, wear suitable respiratory equipment.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from incompatible materials such as strong oxidizing agents.[11]

Toxicity Profile (Based on Related Compounds):

-

Acute Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.

-

Health Effects: The critical effect of 4-nitroaniline (B120555) is the formation of methemoglobin.[12] It may also cause skin, eye, and respiratory irritation.[11]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and to conduct a thorough risk assessment for any experimental procedures involving this compound.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its unique combination of functional groups, particularly the difluoromethoxy moiety, makes it an important building block for the synthesis of complex and effective drug molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists involved in the development of new therapeutics, especially in the area of acid-related gastrointestinal disorders. The continued exploration of the reactivity of this intermediate may lead to the discovery of new and improved pharmaceutical agents.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 97963-76-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 97963-76-3 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. fishersci.se [fishersci.se]

- 11. fishersci.com [fishersci.com]

- 12. zora.uzh.ch [zora.uzh.ch]

The Aniline Group in 4-(Difluoromethoxy)-2-nitroaniline: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the aniline (B41778) functional group in the molecule 4-(difluoromethoxy)-2-nitroaniline (B2914091). This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules, largely due to the unique electronic and steric environment of its aniline moiety. This document details the physicochemical properties, key reactions, and experimental protocols relevant to the aniline group, supported by quantitative data and reaction workflows.

Introduction

This compound is an aromatic compound characterized by an aniline group that is electronically influenced by two powerful electron-withdrawing groups: a nitro group in the ortho position and a difluoromethoxy group in the para position.[1][2] This substitution pattern significantly modulates the nucleophilicity and basicity of the aniline nitrogen, while the ortho-nitro group introduces considerable steric hindrance. Understanding the reactivity of this aniline group is crucial for its effective utilization as a building block in organic synthesis, particularly in the development of heterocyclic compounds of medicinal interest.[2][3]

Physicochemical and Spectroscopic Data

The reactivity of the aniline group is a direct consequence of the electronic and steric effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and difluoromethoxy groups decreases the electron density on the aniline nitrogen, thereby reducing its basicity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂O₃ | [2] |

| Molecular Weight | 204.13 g/mol | [2] |

| Predicted pKa | -0.74 ± 0.10 | [4] |

| Appearance | Light yellow to yellow solid | [4] |

Table 2: Comparative ¹H and ¹³C NMR Spectral Data

¹H NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |

| 2-Nitroaniline | CDCl₃ | 8.12 (d, J = 8.0, 1H), 7.36 (t, J = 8.1, 1H), 6.81 (d, J = 8.3, 1H), 6.70 (t, J = 8.0, 1H), 5.98 (s, 2H) | [1] |

| 4-Nitroaniline | DMSO-d₆ | 7.98 (d, J = 9.0, 2H), 6.64 (d, J = 9.0, 2H) | [5] |

¹³C NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |

| 4-Nitroaniline | DMSO-d₆ | 156.67, 136.63, 127.37, 113.35 | [5] |

| 2-Methoxy-4-nitroaniline | N/A | Data available but not explicitly listed | [6] |

Reactivity of the Aniline Group

The chemical behavior of the aniline group in this compound is dominated by the strong deactivating effects of the ortho-nitro and para-difluoromethoxy groups. These effects diminish the nucleophilicity of the amine, making reactions on the nitrogen atom more challenging compared to unsubstituted aniline. Nevertheless, the aniline moiety can undergo several important transformations.

N-Acetylation

N-acetylation is a common reaction to protect the amine or to introduce an acetamido group. Due to the reduced nucleophilicity of the aniline, this reaction may require forcing conditions.

N-Alkylation

Direct N-alkylation of the aniline is possible but can be difficult to control. The reduced nucleophilicity necessitates the use of reactive alkylating agents and often requires heating.[7]

Diazotization

The aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through reactions like the Sandmeyer or Schiemann reactions.[8]

Role in Heterocycle Synthesis

A primary application of this compound is as a precursor to benzimidazoles.[2][3] This involves the reduction of the ortho-nitro group to a second amine, forming a 1,2-diamine, which can then be cyclized.

Experimental Protocols

The following protocols are representative methods for key transformations involving the aniline group of this compound and its derivatives.

Protocol for N-Acetylation (Adapted from a similar substrate)

This protocol is adapted from the N-acetylation of 4-methoxy-2-nitroaniline (B140478) and should be a good starting point for the target molecule.[9]

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 volumes).

-

To the stirred solution, add acetic anhydride (1.2 eq).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under vacuum.

-

The crude N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide can be purified by recrystallization from an aqueous solution.

Protocol for N-Alkylation (General Procedure)

This protocol is a general method for the N-alkylation of deactivated anilines.[7]

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

-

With stirring, add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for Diazotization (General Procedure)

This is a general procedure for the diazotization of primary aromatic amines.[10]

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice bath

-

Stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for a further 30 minutes.

-

The resulting diazonium salt solution is unstable and should be used immediately in subsequent reactions.

Reaction Workflows and Logical Relationships

The following diagrams illustrate the key transformations of this compound.

Caption: Synthetic pathway and subsequent reactions of the aniline group.

Caption: Workflow for benzimidazole synthesis.

Conclusion